
Tebuconazole-d9
Descripción general
Descripción
Tebuconazol-d9 es un derivado marcado con deuterio del Tebuconazol, un fungicida azólico agrícola. El marcaje con deuterio implica reemplazar los átomos de hidrógeno con deuterio, un isótopo estable del hidrógeno. Esta modificación se utiliza principalmente para fines de rastreo y cuantificación en la investigación científica. El propio Tebuconazol es conocido por su capacidad para inhibir la enzima esterol 14α-desmetilasa (CYP51), que es crucial para la biosíntesis del ergosterol, un componente esencial de las membranas celulares de los hongos .
Aplicaciones Científicas De Investigación
Tebuconazol-d9 se utiliza ampliamente en la investigación científica para diversas aplicaciones, que incluyen:
Mecanismo De Acción
Tebuconazol-d9 ejerce sus efectos inhibiendo la enzima esterol 14α-desmetilasa (CYP51), que participa en la biosíntesis del ergosterol, un componente vital de las membranas celulares de los hongos. Al inhibir esta enzima, Tebuconazol-d9 interrumpe la producción de ergosterol, lo que lleva a la acumulación de intermediarios tóxicos de esterol y finalmente causa la muerte celular de los hongos . Los objetivos moleculares y las vías implicadas incluyen enzimas del citocromo P450 y monooxigenasas dependientes de flavina .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tebuconazole-d9, like its parent compound tebuconazole, interacts with various enzymes and proteins. It inhibits 14α-demethylase, an enzyme isolated from U. maydis and S. bicolor, with IC50 values of 0.05 and 0.16 nM, respectively . This interaction is crucial for its fungicidal activity as it disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Cellular Effects
This compound can influence various cellular processes. For instance, it has been observed to inhibit the androgenic effect of the androgen receptor agonist DHT . It also exhibits cytotoxic effects . In animal models, tebuconazole has been shown to induce developmental disorders, immune abnormalities, reproductive dysfunction, nephrotoxicity, and hepatotoxicity .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its interaction with the enzyme 14α-demethylase . By inhibiting this enzyme, it disrupts the biosynthesis of ergosterol, leading to the death of the fungus . It also interferes with the androgen receptor, affecting hormone signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that approximately 98% of tebuconazole was degraded within 7 days . This suggests that this compound may also exhibit similar temporal dynamics. More specific studies on this compound are needed to confirm this.
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage, similar to its parent compound tebuconazole . High doses of tebuconazole have been associated with adverse effects such as developmental disorders, immune abnormalities, and reproductive dysfunction . Specific studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as tebuconazole. Studies have suggested that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole . These enzymes could potentially interact with this compound in a similar manner.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Given its similarity to tebuconazole, it may be transported and distributed in a similar manner. Tebuconazole has been found to accumulate more in the roots than in the shoots of rice plants .
Subcellular Localization
Studies on similar triazole pesticides in rice have shown that these compounds have a higher proportion in cell walls than in cell organelles and soluble components
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Tebuconazol-d9 implica varios pasos, comenzando con p-clorobenzaldehído y pinacolona como materias primas iniciales. El proceso incluye reacciones de condensación, hidrogenación y epoxidación para formar 2-(4-clorobenceno etil)-2-terbutil óxido de etileno. Este intermedio luego se somete a una reacción de apertura de anillo con triazol bajo la co-catálisis de amina orgánica y éter corona para producir Tebuconazol . El marcaje con deuterio se logra sustituyendo átomos de hidrógeno con deuterio utilizando reactivos deuterados .
Métodos de producción industrial
La producción industrial de Tebuconazol-d9 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para mejorar el rendimiento y la pureza, a menudo involucrando técnicas avanzadas de catálisis y condiciones de reacción estrictas para garantizar la alta pureza isotópica del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Tebuconazol-d9 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la introducción de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, hidruro de sodio y boro y otros agentes reductores en condiciones anhidras.
Sustitución: Halógenos, nucleófilos y otros reactivos en diversas condiciones dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes deuterados .
Comparación Con Compuestos Similares
Compuestos similares
Propiconazol: Otro fungicida triazólico con un mecanismo de acción similar, inhibiendo la esterol 14α-desmetilasa.
Triadimefon: Un fungicida triazólico que también se dirige a la biosíntesis del esterol en los hongos.
Difenoconazol: Un fungicida triazólico de amplio espectro con propiedades antifúngicas similares.
Unicidad
Tebuconazol-d9 es único debido a su marcaje con deuterio, que aumenta su estabilidad y permite un rastreo y una cuantificación precisos en estudios científicos. Este marcaje isotópico lo distingue de otros compuestos similares y lo hace particularmente valioso en aplicaciones de investigación .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNMQRDXWABCY-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339966 | |
| Record name | Tebuconazole-(tert-butyl-d9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-83-6 | |
| Record name | Tebuconazole-(tert-butyl-d9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1246818-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


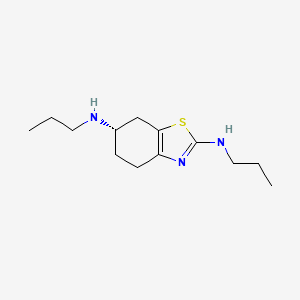
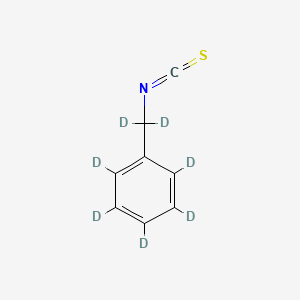
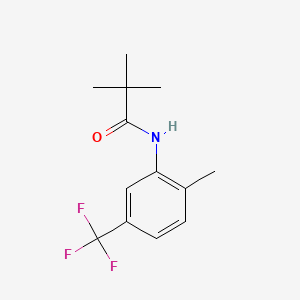
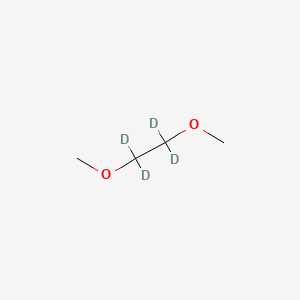



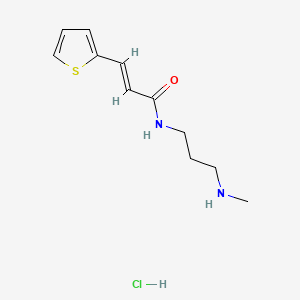
![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
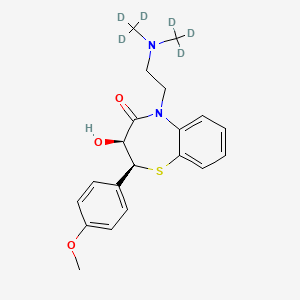
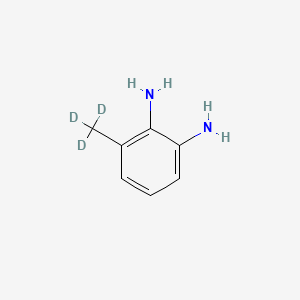

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
